Decyl 4-hydroxy-3-methoxybenzoate
Description
Decyl 4-hydroxy-3-methoxybenzoate (CAS RN: 69679-30-7) is an ester derivative of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with a decyl (C₁₀H₂₁) alkyl chain. Its molecular formula is C₁₇H₂₆O₃, and its SMILES notation is c1c(ccc(c1)C(OCCCCCCCCCC)=O)O . The compound features a hydroxy group at the 4-position and a methoxy group at the 3-position on the aromatic ring, which are critical for its biochemical interactions.
Properties
CAS No. |
84375-73-5 |
|---|---|
Molecular Formula |
C18H28O4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
decyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-10-13-22-18(20)15-11-12-16(19)17(14-15)21-2/h11-12,14,19H,3-10,13H2,1-2H3 |
InChI Key |
ULBUCEMCRUBRLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Implications :
- Ethylvanillate demonstrated efficacy in treating disseminated histoplasmosis in clinical trials, suggesting the parent vanillate structure’s antifungal relevance .
Decyl 4-hydroxybenzoate
This compound lacks the 3-methoxy group, making it a closer analog to conventional parabens.
| Property | This compound | Decyl 4-hydroxybenzoate |
|---|---|---|
| Substituents | 4-hydroxy, 3-methoxy | 4-hydroxy |
| Molecular Formula | C₁₇H₂₆O₃ | C₁₇H₂₆O₃ |
| Molecular Weight (g/mol) | 278.39 | 278.39 |
| Key Applications | Pharmaceutical candidate | Preservative potential |
Functional Differences :
- The absence of the 3-methoxy group in decyl 4-hydroxybenzoate may reduce hydrogen-bonding capacity, altering antimicrobial specificity compared to its methoxy-containing counterpart .
- Parabens (shorter-chain analogs) are widely used as preservatives, but longer chains like decyl may exhibit lower cytotoxicity while retaining antimicrobial activity .
Decyl Acrylate and Other Decyl Esters
Decyl acrylate (CAS RN: 2156-96-9) and methacrylates (e.g., butyl-decyl-eicosyl methacrylate) share the decyl chain but differ in the acid moiety.
| Property | This compound | Decyl Acrylate |
|---|---|---|
| Acid Moiety | Benzoate | Acrylate |
| Molecular Formula | C₁₇H₂₆O₃ | C₁₃H₂₄O₂ |
| Key Applications | Pharmacological | Polymer production |
Functional Contrast :
- Acrylates are highly reactive due to the α,β-unsaturated ester group, making them suitable for polymer synthesis rather than biomedical applications .
Hydroxybenzaldehyde Derivatives
Compounds like 4-hydroxy-3-methoxybenzaldehyde (vanillin) and its derivatives serve as precursors in synthesizing benzoate esters.
| Property | This compound | 4-Hydroxy-3-methoxybenzaldehyde |
|---|---|---|
| Core Structure | Esterified benzoic acid | Benzaldehyde derivative |
| Key Functional Groups | Hydroxy, methoxy, ester | Hydroxy, methoxy, aldehyde |
| Applications | Drug development | Intermediate in synthesis |
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